6-Chloro-2-methylquinoline-4-carbonitrile
CAS No.:
Cat. No.: VC15977552
Molecular Formula: C11H7ClN2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClN2 |
|---|---|
| Molecular Weight | 202.64 g/mol |
| IUPAC Name | 6-chloro-2-methylquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 |
| Standard InChI Key | WKKHTFQWBLECCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s quinoline backbone consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key substituents include:
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Chlorine atom at position 6: Introduces electronegativity and steric effects, influencing reactivity in nucleophilic substitutions .
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Methyl group at position 2: Enhances lipophilicity and modulates electronic effects through inductive donation .
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Nitrile group at position 4: A strong electron-withdrawing group that directs electrophilic attacks to the 3-position and participates in cycloaddition reactions .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 202.64 g/mol | |
| Density | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
The absence of melting/boiling point data underscores the need for experimental characterization. Comparatively, 6-chloro-2-methylquinoline (CAS 92-46-6), a structural analog without the nitrile group, melts at 94–98°C , suggesting that the nitrile moiety may elevate the melting point due to increased dipole interactions.
Synthesis Methodologies
Gould-Jacobs Cyclization
A robust route to quinoline-4-carbonitriles involves Gould-Jacobs cyclization, where aniline derivatives react with β-ketonitriles. For 6-chloro-2-methylquinoline-4-carbonitrile:
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Substrate Preparation: 4-Chloro-2-methylaniline reacts with ethyl cyanoacetate in acetic acid under reflux .
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Cyclization: Intramolecular condensation forms the quinoline core, with the nitrile group retained at the 4-position.
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Chlorination: Electrophilic chlorination using chlorosuccinimide (NCS) in selectively targets the 6-position .
Table 2: Optimized Synthesis Conditions
Friedländer Condensation
An alternative approach employs Friedländer condensation between 2-aminobenzonitrile and methyl ketones:
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Ketone Selection: 2-Methylcyclohexanone provides the methyl substituent.
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Acid Catalysis: facilitates imine formation and cyclodehydration .
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Post-functionalization: Late-stage chlorination ensures regioselectivity.
Challenges include controlling competing side reactions, such as over-chlorination or nitrile hydrolysis.
Reactivity and Functionalization
Nitrile Group Transformations
The 4-cyano group serves as a versatile handle for further derivatization:
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Hydrolysis: Treatment with (conc.) yields 4-carboxylic acid derivatives, though this risks decarboxylation .
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Reduction: Catalytic hydrogenation () produces 4-aminomethylquinolines, potential pharmacophores .
Electrophilic Aromatic Substitution
The chloro and methyl groups direct electrophiles to specific positions:
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Nitration: Occurs at the 3-position due to deactivation of the 4-position by the nitrile .
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Sulfonation: Requires fuming at elevated temperatures, yielding water-soluble derivatives.
Research Gaps and Future Directions
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Thermodynamic Data: Experimental determination of melting/boiling points and solubility profiles.
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Biological Screening: Evaluation against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.
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Process Optimization: Development of catalytic, asymmetric syntheses for enantiopure derivatives.
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